molecular formula C19H15F2NO2 B11377963 4-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

4-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11377963
M. Wt: 327.3 g/mol
InChI Key: IFOHFMYBCHRKLC-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with fluorine atoms and furan rings, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nucleophilic Substitution: Starting with a benzamide derivative, a nucleophilic substitution reaction can introduce the fluorine atoms.

    Furan Ring Introduction: The furan-2-ylmethyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Final Assembly: The final step involves the coupling of the fluorobenzyl group to the benzamide core under specific conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways involving benzamides.

    Medicine: Potential therapeutic agent for conditions where benzamides are effective.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The fluorine atoms and furan rings may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-fluorobenzamide: A simpler analog with similar properties.

    N-(4-fluorobenzyl)benzamide: Lacks the furan ring but shares the benzamide core.

    N-(furan-2-ylmethyl)benzamide: Lacks the fluorine atoms but includes the furan ring.

Uniqueness

4-fluoro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is unique due to the combination of fluorine atoms and furan rings, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H15F2NO2

Molecular Weight

327.3 g/mol

IUPAC Name

4-fluoro-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15F2NO2/c20-16-7-3-14(4-8-16)12-22(13-18-2-1-11-24-18)19(23)15-5-9-17(21)10-6-15/h1-11H,12-13H2

InChI Key

IFOHFMYBCHRKLC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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